molecular formula C10H16N2O6 B1370279 5-Methyl-5,6-dihydrouridine CAS No. 23067-10-9

5-Methyl-5,6-dihydrouridine

Cat. No. B1370279
CAS RN: 23067-10-9
M. Wt: 260.24 g/mol
InChI Key: BTFXIEGOSDSOGN-KWCDMSRLSA-N
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Description

5-Methyl-5,6-dihydrouridine is a minor constituent in the chromosomal RNA of the rat ascites tumor . It can be used for nucleic acid modification . It is also a modified nucleoside used in RNA to enhance reading frame maintenance in protein synthesis . It has potential therapeutic applications in treating viral infections and neurological disorders such as Parkinson’s disease .


Synthesis Analysis

Dihydrouridine is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . The reaction is carried out by dihydrouridine synthases (DUS) . DUS constitute a conserved family of enzymes encoded by the orthologous gene family COG0042 . In protein sequence databases, members of COG0042 are typically annotated as “predicted TIM-barrel enzymes, possibly dehydrogenases, nifR3 family” .


Molecular Structure Analysis

The molecular weight of 5-Methyl-5,6-dihydrouridine is 260.24 and its formula is C10H16N2O6 . Dihydrouridine is a modified form of uridine in which one of the double bonds is reduced . Because it is non-planar, dihydrouridine disturbs the stacking interactions in helices and destabilizes the RNA structure .

Scientific Research Applications

tRNA Modification and Enzymatic Activity

5,6-Dihydrouridine is a modified base found abundantly in tRNA across various organisms. The COG0042 gene family in Escherichia coli is responsible for tRNA-dihydrouridine synthase activity, suggesting specific, non-redundant catalytic functions in vivo (Bishop et al., 2002).

Imaging and Gene Expression Probes

5-Methyl-5,6-dihydrothymidine has been identified as an optimal probe for in vivo imaging of herpes simplex virus type-1 thymidine kinase (HSV1-TK) using chemical exchange saturation transfer magnetic resonance imaging (CEST-MRI). This application demonstrates its potential in monitoring gene expression (Bar‐Shir et al., 2013).

RNA Structural Analysis

Proton magnetic resonances from modified bases like dihydrouridine in tRNA serve as intrinsic probes for studying RNA structure, particularly in understanding sequential thermal unfolding (Kastrup & Schmidt, 1975).

Chemical Synthesis and Kinetic Studies

The synthesis and kinetic study of 5-methyl-2'-deoxycytidine diastereomers, including those related to 5,6-dihydrouridine, are significant for understanding hydrolytic deamination processes, highlighting the importance of these compounds in chemical research (Bienvenu & Cadet, 1996).

Impact on RNA Conformation

Dihydrouridine significantly affects RNA structure by destabilizing the C3'-endo sugar conformation, leading to greater conformational flexibility. This impact is crucial in regions of RNA where tertiary interactions and loop formation are necessary (Dalluge et al., 1996).

Mechanism of Action

Dihydrouridine may destabilize the structure of tRNA and thus enhance its conformational flexibility . It is assumed that dihydrouridine may have a broad role in folding functional RNA structures .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

The presence and regulation of uridine modifications in mRNA urge future studies into their functions . The toolbox for monitoring both uridine modification levels and locations, and for interrogating their functions, has rapidly expanded over the past few years, catapulting the discovery of the role of these modifications in diverse aspects of mRNA metabolism .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFXIEGOSDSOGN-KWCDMSRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617899
Record name 5-Methyl-5,6-dihydrouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5,6-dihydrouridine

CAS RN

23067-10-9
Record name 5-Methyl-5,6-dihydrouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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